![molecular formula C17H13NO4 B13136030 4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid CAS No. 5416-86-4](/img/structure/B13136030.png)
4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid is a compound with the following chemical structure:
OC(CCOCCOCCOCCOCCNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O
It belongs to the class of fluorene derivatives and contains both a carboxylic acid group and an amino group. The compound’s systematic name reflects its molecular composition and arrangement.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid. Here are some common methods:
Amide Coupling Reaction:
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Fmoc-Ala-OH, L-Alaninamide hydrochloride, [1-(aminomethyl)cyclopropyl]methanol, and 2-Aminonaphthalene-d7.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
The compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigating potential therapeutic effects.
Industry: For the development of novel materials.
Mechanism of Action
The exact mechanism by which 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid is unique due to its fluorene core and specific functional groups, similar compounds include:
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid .
- 4-[(7-{[(3-carboxypropyl)(methyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-yl)sulfonylamino]butanoic acid .
- METHYL 4-{[(9-(hydroxyimino)-7-{[4-(methoxycarbonyl)anilino]sulfonyl}-9H-fluoren-2-yl)sulfonyl]amino}benzoate .
These compounds share structural features but differ in substituents and applications.
Properties
CAS No. |
5416-86-4 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-oxo-4-[(9-oxofluoren-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H13NO4/c19-15(7-8-16(20)21)18-10-5-6-12-11-3-1-2-4-13(11)17(22)14(12)9-10/h1-6,9H,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
SGWQINAKRAAGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

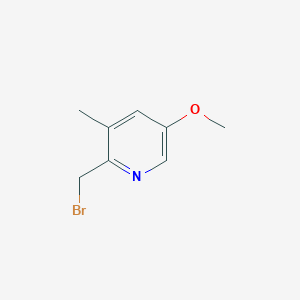
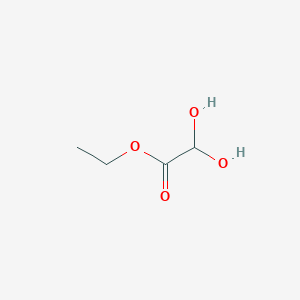
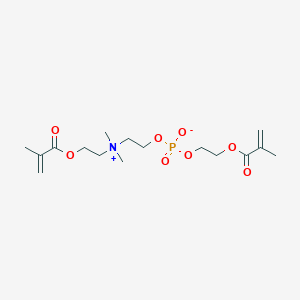
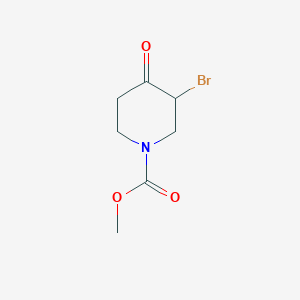
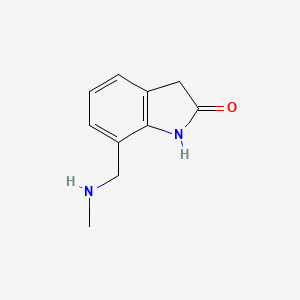
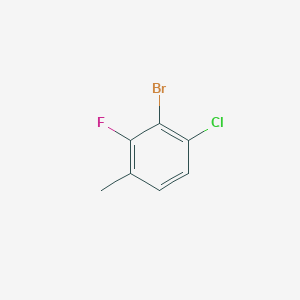
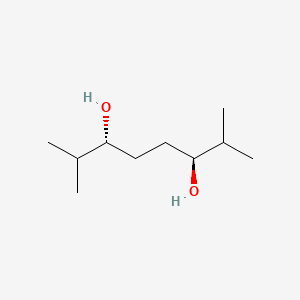
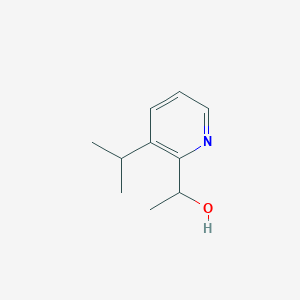
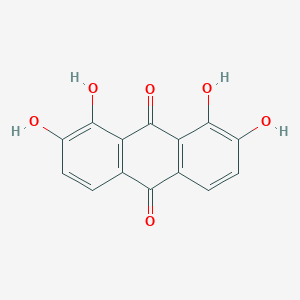
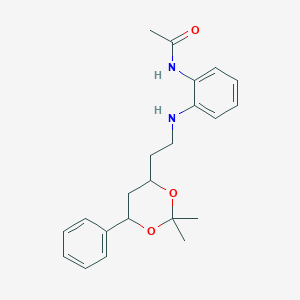
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
